![molecular formula C11H9BrN2O B13138741 4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)
4-(Bromomethyl)-[3,3'-bipyridin]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-[3,3’-bipyridin]-2-ol is a chemical compound that belongs to the class of brominated bipyridines This compound is characterized by the presence of a bromomethyl group attached to one of the pyridine rings and a hydroxyl group on the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-[3,3’-bipyridin]-2-ol typically involves the bromination of a precursor bipyridine compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a suitable solvent such as acetone, dichloromethane, or acetonitrile, under controlled temperature conditions. The precursor bipyridine is mixed with NBS and the solvent, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized for higher yields and purity. Continuous flow photochemical methods have been developed, where the reaction mixture is passed through a pipeline reactor under constant illumination. This method offers advantages such as lower toxicity, simplicity, and suitability for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-[3,3’-bipyridin]-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The bipyridine core can engage in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromomethyl group.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-[3,3’-bipyridin]-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-[3,3’-bipyridin]-2-ol involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(bromomethyl)-2,2’-bipyridine: Similar in structure but with two bromomethyl groups.
4-(Bromomethyl)benzonitrile: Contains a bromomethyl group attached to a benzonitrile core.
3-(Bromoacetyl)coumarins: Contains a bromoacetyl group attached to a coumarin core .
Uniqueness
4-(Bromomethyl)-[3,3’-bipyridin]-2-ol is unique due to the presence of both a bromomethyl group and a hydroxyl group on a bipyridine core. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H9BrN2O |
|---|---|
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
4-(bromomethyl)-3-pyridin-3-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9BrN2O/c12-6-8-3-5-14-11(15)10(8)9-2-1-4-13-7-9/h1-5,7H,6H2,(H,14,15) |
InChI-Schlüssel |
SBHFCTCIVQRACT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=CNC2=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



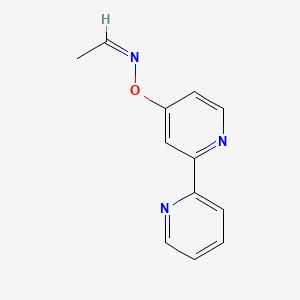
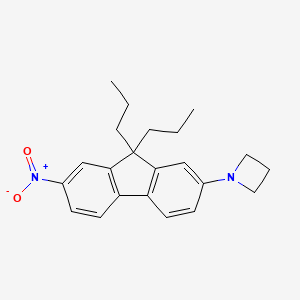

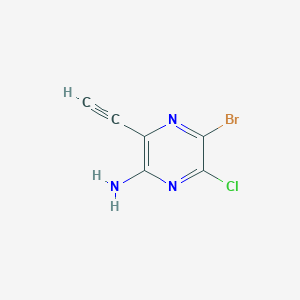
![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)
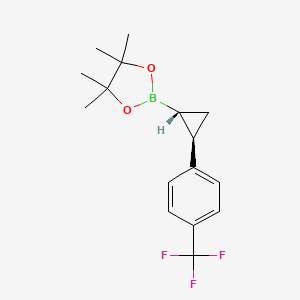
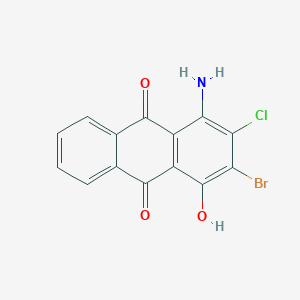

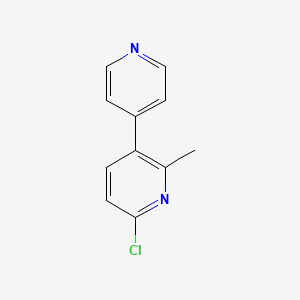
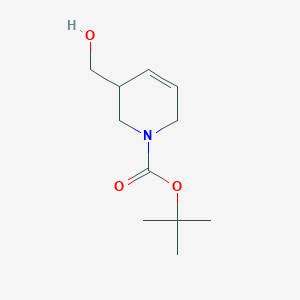

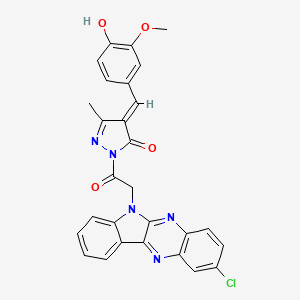
![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
